molecular formula C8H18O5Si B1294997 3-(Trimethoxysilyl)propyl acetate CAS No. 59004-18-1

3-(Trimethoxysilyl)propyl acetate

Cat. No.: B1294997
CAS No.: 59004-18-1
M. Wt: 222.31 g/mol
InChI Key: FZTPAOAMKBXNSH-UHFFFAOYSA-N
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Description

3-(Trimethoxysilyl)propyl acetate is an organosilicon compound with the chemical formula C8H18O5Si. It is widely used as a coupling agent, adhesion promoter, and surface modifier in various industrial applications. This compound is known for its ability to improve the mechanical properties and durability of materials by forming strong bonds between organic and inorganic components.

Mechanism of Action

Target of Action

3-(Trimethoxysilyl)propyl acetate is a type of silane coupling agent . Its primary targets are various substrates, including polymers and inorganic materials . The compound acts on these targets to improve their interfacial adhesion, which is crucial in the formation of hybrid compounds .

Mode of Action

The compound interacts with its targets through a process known as silanization . This involves the formation of covalent bonds between the silane coupling agent and the substrate . The trimethoxysilyl group in the compound undergoes hydrolysis to form silanol groups, which can then react with hydroxyl groups on the substrate surface . This results in the formation of strong Si-O-Si bonds, effectively linking the organic and inorganic components .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the silanization process . This process alters the surface properties of the substrate, enhancing its compatibility with other materials . The downstream effects include improved mechanical properties and adhesion to various substrates .

Pharmacokinetics

Its bioavailability in a given system is influenced by factors such as concentration, temperature, and ph, which can affect the rate of hydrolysis and subsequent bonding with the substrate .

Result of Action

The action of this compound results in the formation of a hydrophobic surface by lowering the surface tension and increasing the wettability . This enhances the adhesion between the organic and inorganic components, leading to the production of hybrid compounds with improved mechanical properties .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of moisture (required for hydrolysis), temperature (affects reaction rate), and the nature of the substrate (influences the bonding efficiency) . Proper storage conditions, such as a dry environment at 2-8°C, are necessary to maintain the compound’s stability .

Safety and Hazards

When handling 3-(Trimethoxysilyl)propyl acetate, it is advised to avoid breathing vapors and aerosols, avoid substance contact, ensure adequate ventilation, and wear personal protective equipment .

Future Directions

The future directions of 3-(Trimethoxysilyl)propyl acetate involve its use in the formation of hybrid compounds, improving the mechanical properties of resin-based composites, or improving the adhesive strength of resin coatings and water resistance . It also has potential applications in tissue engineering .

Biochemical Analysis

Biochemical Properties

3-(Trimethoxysilyl)propyl acetate plays a significant role in biochemical reactions, particularly in the modification and functionalization of surfaces. It interacts with enzymes, proteins, and other biomolecules through its reactive silane group. This interaction often involves the formation of covalent bonds with hydroxyl groups on the surface of biomolecules, leading to the stabilization and immobilization of these molecules. For example, it can form stable bonds with enzymes, enhancing their stability and activity in various biochemical assays .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function by modifying cell surfaces and altering cell signaling pathways. This compound can affect gene expression and cellular metabolism by interacting with cell membrane proteins and receptors. For instance, it can enhance the adhesion properties of cells, promoting cell proliferation and differentiation in tissue engineering applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules via its silane group, forming covalent bonds with hydroxyl groups on proteins and enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, it can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions, but it can undergo hydrolysis and degradation when exposed to moisture. Long-term studies have shown that it can maintain its functional properties for extended periods, although its activity may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote tissue regeneration. At high doses, it may exhibit toxic effects, including cellular damage and inflammation. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites within cells. For example, it can be hydrolyzed by esterases, leading to the release of acetic acid and other byproducts .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular machinery. It can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals and post-translational modifications. These localizations can affect its activity and function within the cell, leading to various biological outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethoxysilyl)propyl acetate typically involves the reaction of 3-chloropropyltrimethoxysilane with acetic acid. The reaction is carried out under reflux conditions in the presence of a catalyst such as sulfuric acid. The reaction mixture is then distilled to obtain the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation columns to ensure efficient production and high yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Trimethoxysilyl)propyl acetate undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are essential for its application as a coupling agent and surface modifier.

Common Reagents and Conditions

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silanol groups.

    Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds.

    Polymerization: this compound can also participate in polymerization reactions with other monomers to form hybrid organic-inorganic polymers.

Major Products Formed

The major products formed from the reactions of this compound include siloxane polymers, cross-linked networks, and hybrid organic-inorganic materials. These products exhibit enhanced mechanical properties, thermal stability, and chemical resistance .

Properties

IUPAC Name

3-trimethoxysilylpropyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O5Si/c1-8(9)13-6-5-7-14(10-2,11-3)12-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTPAOAMKBXNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207756
Record name 3-(Trimethoxysilyl)propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59004-18-1
Record name 1-Propanol, 3-(trimethoxysilyl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59004-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Trimethoxysilylpropyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059004181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Trimethoxysilyl)propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trimethoxysilyl)propyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.938
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-TRIMETHOXYSILYLPROPYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FAR232SUD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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